molecular formula C7H3Br2NOS B1613177 4,7-Dibromobenzo[d]thiazol-2-ol CAS No. 898748-02-2

4,7-Dibromobenzo[d]thiazol-2-ol

Cat. No.: B1613177
CAS No.: 898748-02-2
M. Wt: 308.98 g/mol
InChI Key: PXABWIKRYLPHSX-UHFFFAOYSA-N
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Description

4,7-Dibromobenzo[d]thiazol-2-ol is a chemical compound with the molecular formula C7H3Br2NOS. It is a dibrominated derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

4,7-Dibromobenzo[d]thiazol-2-ol can be synthesized through a multi-step process starting from commercially available 2-aminobenzenethiol. The synthesis involves bromination at the 4 and 7 positions of the benzo[d]thiazole ring. One common method includes the use of bromine in the presence of a suitable solvent . The reaction conditions typically involve maintaining a controlled temperature and using a catalyst to facilitate the bromination process.

Chemical Reactions Analysis

4,7-Dibromobenzo[d]thiazol-2-ol undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and oxidation. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions with different boronic acids to form monoarylated derivatives . Common reagents used in these reactions include palladium catalysts and bases such as potassium carbonate. The major products formed from these reactions are monoarylated or diarylated benzo[d]thiazole derivatives, depending on the reaction conditions .

Scientific Research Applications

4,7-Dibromobenzo[d]thiazol-2-ol has several scientific research applications. It is used as a precursor in the synthesis of organic photovoltaic materials, such as dye-sensitized solar cells . The compound’s electron-accepting properties make it suitable for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Mechanism of Action

The mechanism of action of 4,7-Dibromobenzo[d]thiazol-2-ol in its applications is primarily based on its electron-accepting properties. The compound can participate in charge transfer processes, which are crucial for its function in photovoltaic and electronic devices. The molecular targets and pathways involved include the interaction with donor molecules in organic solar cells, facilitating the transfer of electrons and enhancing the efficiency of these devices .

Comparison with Similar Compounds

4,7-Dibromobenzo[d]thiazol-2-ol can be compared with other similar compounds, such as benzo[c][1,2,5]thiadiazole derivatives. While both compounds are used in organic electronics, this compound has a unique structure that leads to different electronic properties. For example, it has a narrower HOMO-LUMO gap compared to its benzo[c][1,2,5]thiadiazole counterparts, which can result in different optical and electronic behaviors . Other similar compounds include 4,7-diarylbenzo[c][1,2,5]thiadiazoles, which are also used as fluorophores and in visible light photocatalysis .

Properties

IUPAC Name

4,7-dibromo-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NOS/c8-3-1-2-4(9)6-5(3)10-7(11)12-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXABWIKRYLPHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)NC(=O)S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646590
Record name 4,7-Dibromo-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898748-02-2
Record name 4,7-Dibromo-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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